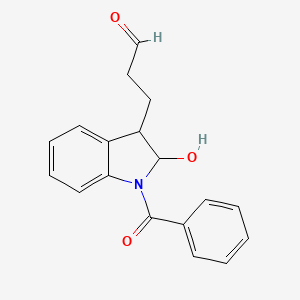
3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzoil-2-hidroxi-2,3-dihidro-1H-indol-3-il)propanal es un complejo compuesto orgánico que pertenece a la clase de los derivados del indol. Los derivados del indol son conocidos por sus diversas actividades biológicas y son ampliamente estudiados por sus potenciales aplicaciones terapéuticas
Métodos De Preparación
La síntesis de 3-(1-Benzoil-2-hidroxi-2,3-dihidro-1H-indol-3-il)propanal se puede lograr a través de varias rutas sintéticas. Un método común implica la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o cetona en presencia de un catalizador ácido . Las condiciones de reacción típicamente incluyen reflujo en metanol con ácido metanosulfónico como catalizador. Los métodos de producción industrial pueden implicar la optimización de estas condiciones para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
3-(1-Benzoil-2-hidroxi-2,3-dihidro-1H-indol-3-il)propanal experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse a un grupo carbonilo usando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El grupo carbonilo puede reducirse a un alcohol usando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El grupo benzoilo puede sufrir reacciones de sustitución nucleofílica, donde nucleófilos como aminas o tioles reemplazan el grupo benzoilo. Los reactivos y condiciones comunes para estas reacciones incluyen ambientes ácidos o básicos, temperaturas específicas y solventes como tolueno o etanol.
Aplicaciones Científicas De Investigación
3-(1-Benzoil-2-hidroxi-2,3-dihidro-1H-indol-3-il)propanal tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: La porción indol del compuesto lo convierte en un candidato para estudiar procesos biológicos e interacciones con enzimas y receptores.
Mecanismo De Acción
El mecanismo de acción de 3-(1-Benzoil-2-hidroxi-2,3-dihidro-1H-indol-3-il)propanal implica su interacción con objetivos moleculares como enzimas y receptores. La porción indol puede unirse a sitios específicos en las proteínas, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, incluyendo la inhibición de la actividad enzimática o la activación de vías de señalización . Los grupos benzoilo e hidroxilo también contribuyen a la afinidad y especificidad de unión del compuesto.
Comparación Con Compuestos Similares
3-(1-Benzoil-2-hidroxi-2,3-dihidro-1H-indol-3-il)propanal se puede comparar con otros derivados del indol, como:
Ácido indol-3-acético: Una hormona vegetal involucrada en la regulación del crecimiento.
Indol-3-carbinol: Encontrado en verduras crucíferas y estudiado por sus propiedades anticancerígenas.
Triptófano: Un aminoácido esencial y precursor de la serotonina. La singularidad de 3-(1-Benzoil-2-hidroxi-2,3-dihidro-1H-indol-3-il)propanal radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Número CAS |
649558-99-6 |
|---|---|
Fórmula molecular |
C18H17NO3 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
3-(1-benzoyl-2-hydroxy-2,3-dihydroindol-3-yl)propanal |
InChI |
InChI=1S/C18H17NO3/c20-12-6-10-15-14-9-4-5-11-16(14)19(18(15)22)17(21)13-7-2-1-3-8-13/h1-5,7-9,11-12,15,18,22H,6,10H2 |
Clave InChI |
CFJJYIDZRNWBGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N2C(C(C3=CC=CC=C32)CCC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy-](/img/structure/B12592389.png)
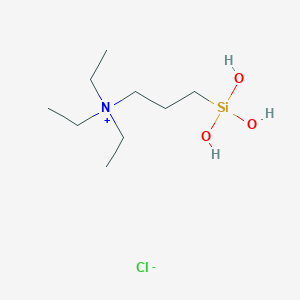
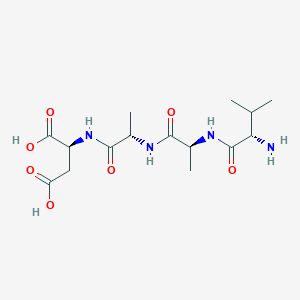
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-](/img/structure/B12592414.png)
![({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid](/img/structure/B12592421.png)

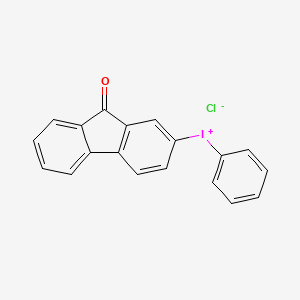
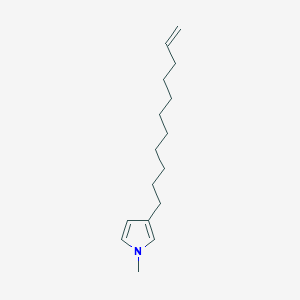
![6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12592462.png)
![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)
![Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12592466.png)
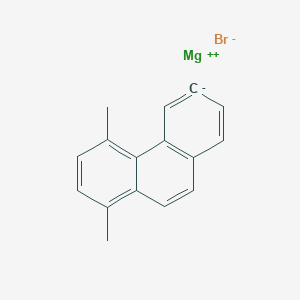
![N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592483.png)
![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)
